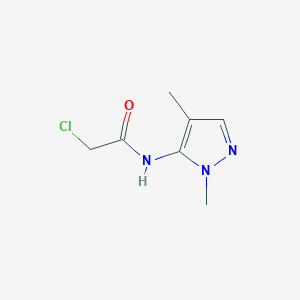![molecular formula C12H15N3 B7469087 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline, also known as MIA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIA is a small molecule that can easily penetrate cell membranes and interact with cellular targets, making it a useful tool for studying biological processes.
作用機序
The mechanism of action of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes. This compound has been shown to inhibit the activity of several enzymes involved in tumor growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In neuronal cells, this compound has been shown to protect against oxidative stress and neurotoxicity, leading to improved neuronal survival.
実験室実験の利点と制限
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and interact with cellular targets, making it a useful tool for studying biological processes. This compound is also relatively easy to synthesize in the laboratory, making it accessible to researchers. However, there are also limitations to using this compound in lab experiments. This compound may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results. Additionally, this compound may have different effects in different cell types and tissues, making it important to carefully choose the appropriate experimental model.
将来の方向性
There are several future directions for research on 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline. One area of interest is in the development of this compound analogs with improved potency and selectivity for specific targets. Another area of interest is in the development of this compound-based drug delivery systems, such as nanoparticles or liposomes, which could improve the bioavailability and efficacy of this compound in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease contexts.
合成法
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an imidazole ring followed by the addition of a methyl group and an aniline group. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been used in scientific research to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in treating inflammatory diseases such as arthritis. This compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)14-8-11-7-13-10(2)15-11/h3-7,14H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJALDQGFMHJKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CN=C(N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

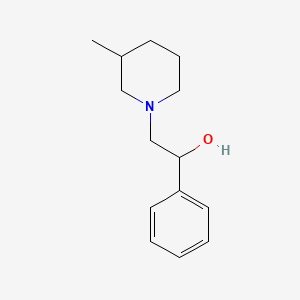

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
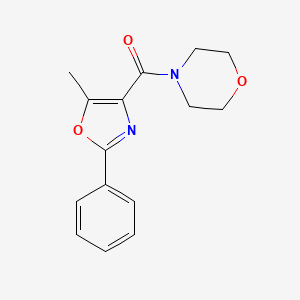
![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)

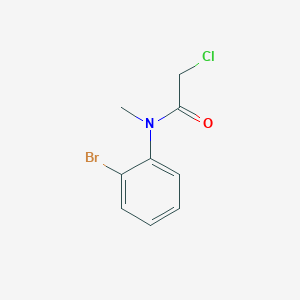
![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)
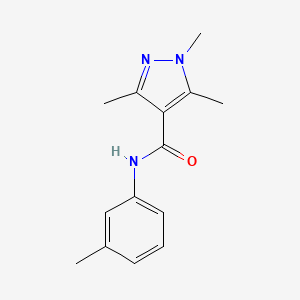
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)
![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
